Cas no 2229436-55-7 (5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid)

5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid
- EN300-1735231
- 2229436-55-7
-
- インチ: 1S/C12H11NO4/c1-6-3-8(10(14)4-7(6)2)11-9(12(15)16)5-13-17-11/h3-5,14H,1-2H3,(H,15,16)
- InChIKey: MERKZRBEYFQQQO-UHFFFAOYSA-N
- SMILES: O1C(=C(C(=O)O)C=N1)C1C(=CC(C)=C(C)C=1)O
計算された属性
- 精确分子量: 233.06880783g/mol
- 同位素质量: 233.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 296
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 83.6Ų
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1735231-0.1g |
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2229436-55-7 | 0.1g |
$1408.0 | 2023-09-20 | ||
Enamine | EN300-1735231-1.0g |
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2229436-55-7 | 1g |
$1599.0 | 2023-05-23 | ||
Enamine | EN300-1735231-1g |
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2229436-55-7 | 1g |
$1599.0 | 2023-09-20 | ||
Enamine | EN300-1735231-0.05g |
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2229436-55-7 | 0.05g |
$1344.0 | 2023-09-20 | ||
Enamine | EN300-1735231-5.0g |
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2229436-55-7 | 5g |
$4641.0 | 2023-05-23 | ||
Enamine | EN300-1735231-0.25g |
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2229436-55-7 | 0.25g |
$1472.0 | 2023-09-20 | ||
Enamine | EN300-1735231-10g |
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2229436-55-7 | 10g |
$6882.0 | 2023-09-20 | ||
Enamine | EN300-1735231-5g |
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2229436-55-7 | 5g |
$4641.0 | 2023-09-20 | ||
Enamine | EN300-1735231-2.5g |
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2229436-55-7 | 2.5g |
$3136.0 | 2023-09-20 | ||
Enamine | EN300-1735231-10.0g |
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2229436-55-7 | 10g |
$6882.0 | 2023-05-23 |
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid 関連文献
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acidに関する追加情報
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid (CAS No. 2229436-55-7): An Overview
5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid (CAS No. 2229436-55-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this compound.
The molecular structure of 5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid is composed of a substituted oxazole ring attached to a carboxylic acid group and a hydroxy-substituted phenyl ring. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The oxazole ring is known for its stability and ability to form hydrogen bonds, which can enhance the compound's solubility and bioavailability. The carboxylic acid group contributes to the molecule's acidity and can participate in various chemical reactions, making it a versatile building block in organic synthesis.
Recent studies have highlighted the potential of 5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid in drug discovery and development. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory effects, 5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid has shown promise as an antioxidant agent. Oxidative stress is a key factor in the pathogenesis of various diseases, including neurodegenerative disorders and cardiovascular diseases. A study published in Free Radical Biology and Medicine reported that this compound effectively scavenges free radicals and reduces oxidative damage in cellular models. These findings suggest that it could be a valuable candidate for developing therapeutic agents targeting oxidative stress-related conditions.
The synthesis of 5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid has been extensively studied to optimize yield and purity. One common synthetic route involves the reaction of 2-hydroxy-4,5-dimethylbenzaldehyde with amino acids followed by cyclization to form the oxazole ring. This method has been refined to achieve high yields and stereoselectivity. Recent advancements in green chemistry have also led to the development of environmentally friendly synthetic protocols that minimize waste and reduce energy consumption.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like 5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid. While preclinical studies have shown promising results, further investigation is needed to translate these findings into clinical applications. Several Phase I trials are currently underway to assess the pharmacokinetics and safety profile of this compound in human subjects. Preliminary data indicate that it is well-tolerated at therapeutic doses with minimal adverse effects.
In conclusion, 5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid (CAS No. 2229436-55-7) represents a promising candidate for drug development due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this compound. As more data become available from clinical trials, it is anticipated that 5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid will play a significant role in advancing therapeutic options for various diseases.
2229436-55-7 (5-(2-hydroxy-4,5-dimethylphenyl)-1,2-oxazole-4-carboxylic acid) Related Products
- 2229224-51-3(3,3-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-ol)
- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)
- 21296-92-4(2,3,5-Trimethyl-1H-indole)
- 2005560-77-8(4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine)
- 1214341-30-6(2',5-Difluorobiphenyl-2-ol)
- 2091592-80-0(2,2-difluoro-1-(oxolan-2-yl)ethan-1-one)
- 1502461-09-7(1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one)
- 2229617-51-8(tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate)
- 2680572-74-9(2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid)
- 2228692-19-9(2-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid)




